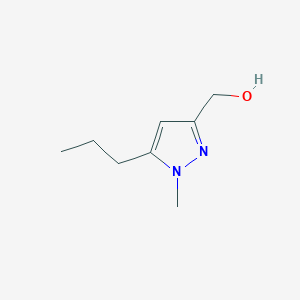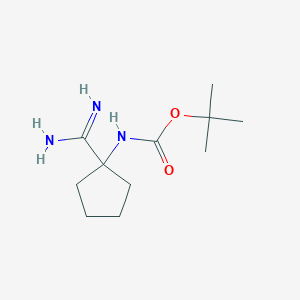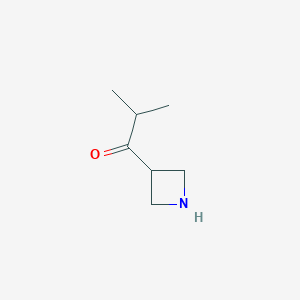
5,7-Dimethylquinolin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethylquinolin-3-ol: is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₁NO It is a derivative of quinoline, characterized by the presence of two methyl groups at the 5th and 7th positions and a hydroxyl group at the 3rd position of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylquinolin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Dimethylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 2nd and 4th positions of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using appropriate catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated and nitro-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
5,7-Dimethylquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Industry: It is used in the production of dyes, pigments, and as a precursor for the synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of 5,7-Dimethylquinolin-3-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or interfere with DNA replication processes. The hydroxyl group at the 3rd position plays a crucial role in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
5,7-Dimethyl-8-hydroxyquinoline: Similar structure but with a hydroxyl group at the 8th position.
5,7-Dimethylquinoline: Lacks the hydroxyl group at the 3rd position.
Quinoline: The parent compound without any methyl or hydroxyl substitutions.
Uniqueness: 5,7-Dimethylquinolin-3-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both methyl groups and the hydroxyl group enhances its potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
5,7-dimethylquinolin-3-ol |
InChI |
InChI=1S/C11H11NO/c1-7-3-8(2)10-5-9(13)6-12-11(10)4-7/h3-6,13H,1-2H3 |
Clave InChI |
MIBPSCFFHSMGST-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(C=NC2=C1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol](/img/structure/B13166477.png)

![1-[(3-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B13166494.png)
![5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13166498.png)









